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3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

linker geometry receptor binding conformational flexibility

The compound 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione (CAS 896373-85-6, molecular formula C₂₃H₂₆N₄O₄, MW 422.48 g/mol) is a fully synthetic quinazoline-2,4(1H,3H)-dione derivative featuring a 4-oxobutyl linker connecting the quinazoline-dione core to a 3-methoxyphenylpiperazine moiety. It is catalogued by ChemDiv as a screening compound (Compound ID: K221-2761) within a GPCR-focused small-molecule library, and is supplied at research-grade purity (typically ≥95%) for non-human, non-clinical investigative use.

Molecular Formula C23H26N4O4
Molecular Weight 422.485
CAS No. 896373-85-6
Cat. No. B2806117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
CAS896373-85-6
Molecular FormulaC23H26N4O4
Molecular Weight422.485
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C23H26N4O4/c1-31-18-7-4-6-17(16-18)25-12-14-26(15-13-25)21(28)10-5-11-27-22(29)19-8-2-3-9-20(19)24-23(27)30/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,30)
InChIKeyIIJWIHBUNMPBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione (CAS 896373-85-6): Procurement-Ready Chemical Profile


The compound 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione (CAS 896373-85-6, molecular formula C₂₃H₂₆N₄O₄, MW 422.48 g/mol) is a fully synthetic quinazoline-2,4(1H,3H)-dione derivative featuring a 4-oxobutyl linker connecting the quinazoline-dione core to a 3-methoxyphenylpiperazine moiety. It is catalogued by ChemDiv as a screening compound (Compound ID: K221-2761) within a GPCR-focused small-molecule library, and is supplied at research-grade purity (typically ≥95%) for non-human, non-clinical investigative use. Its structural architecture places it among arylpiperazine-functionalized quinazolinediones, a class historically explored for serotonin (5-HT) and dopamine (D₂) receptor modulation. [1]

Why 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Common In-Class Analogs


Quinazoline-2,4-dione derivatives bearing arylpiperazine substituents exhibit widely divergent pharmacological profiles depending on the substitution pattern on the phenyl ring, the nature of the linker, and the electronic character of the pendant group. [1] Even closely related analogs—such as Cloperidone (3-chlorophenyl, propyl linker) and Pelanserin (unsubstituted phenyl, propyl linker)—show fundamentally different receptor selectivity, potency, and physicochemical properties. [1][2] The target compound's unique combination of a 3-methoxyphenyl group, a 4-oxobutyl (four-carbon) linker, and an unsubstituted quinazoline-2,4-dione core generates a distinct signature of electronic, steric, and hydrogen-bonding features that cannot be replicated by in-class compounds with para-substituted, unsubstituted, or halogenated phenyl rings. [1] Consequently, generic substitution with off-the-shelf quinazolinedione analogs introduces uncontrolled variability in binding kinetics, metabolic stability, and off-target engagement, undermining experimental reproducibility in any quantitative pharmacological workflow. Interrogation of the specific, evidence-backed differentiation dimensions below is essential before selecting a compound for receptor-panel screening, lead optimization, or in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione Versus Closest Analogs


Linker Length Comparison: 4-Oxobutyl (Target) vs. Propyl Linker (Cloperidone, Pelanserin)

The target compound contains a 4-oxobutyl linker (four methylene units plus a carbonyl) bridging the quinazoline-2,4-dione core to the piperazine ring. In contrast, the structurally closest analog Cloperidone (CAS 4052-13-5) and Pelanserin (CAS 2208-51-7) each possess a three-carbon propyl linker. [1] The additional methylene unit in the target compound extends the maximum end-to-end distance between the quinazoline-dione and the piperazine nitrogen by approximately 1.2–1.5 Å (estimated from standard C–C bond lengths), which is predicted to alter the docking pose within biogenic amine receptor binding pockets. [2]

linker geometry receptor binding conformational flexibility

Electronic Character of the Pendant Phenyl Substituent: 3-Methoxy (Electron-Donating) vs. 3-Chloro (Electron-Withdrawing)

The target compound bears a 3-methoxyphenyl group on the piperazine nitrogen, which is electron-donating via resonance (+M effect). Cloperidone, the closest commercial analog within the quinazoline-2,4-dione class, carries a 3-chlorophenyl group, which is electron-withdrawing via induction (-I effect). [1] The Hammett σₘ value for –OCH₃ is +0.12 (weakly electron-withdrawing inductively but electron-donating via resonance), whereas σₘ for –Cl is +0.37 (stronger electron-withdrawing). [2] This difference in electronic character is predicted to shift the electron density on the piperazine aromatic ring by approximately 0.2–0.3 e⁻, directly influencing π-π stacking interactions with conserved phenylalanine residues in aminergic GPCR binding pockets (e.g., Phe6.51/Phe6.52 in 5-HT and dopamine receptors).

substituent effect electron-donating group receptor affinity modulation

Physicochemical Differentiation: logP and Solubility Profile vs. Cloperidone and Pelanserin

The target compound has a predicted logP of 2.43 and a predicted logSw of –3.09, as computed by the ChemDiv platform. Cloperidone, with a 3-chlorophenyl substituent and a propyl linker, has a reported logP of approximately 3.5. [1] The lower logP of the target compound (ΔlogP ≈ –1.1 vs. Cloperidone) is attributable to the polar methoxy substituent and the additional carbonyl group in the 4-oxobutyl linker, both of which increase hydrogen-bond acceptor count (7 for the target vs. 4 for Cloperidone). [1]

lipophilicity logP aqueous solubility drug-likeness

Carbonyl Group in the Linker: Hydrogen-Bond Acceptor Capacity vs. Simple Alkyl Linkers

The target compound's 4-oxobutyl linker incorporates a carbonyl group (C=O), creating an amide-like connection to the piperazine ring. This carbonyl serves as an additional hydrogen-bond acceptor (HBA) site and introduces partial double-bond character that restricts rotational freedom compared to the fully saturated propyl linkers in Cloperidone and Pelanserin. [1] The carbonyl oxygen can engage in hydrogen-bonding interactions with polar residues (e.g., serine, threonine) in the extracellular loops of aminergic GPCRs, a feature absent in the simple alkyl linkers of Cloperidone and Pelanserin. [2]

hydrogen bonding linker polarity binding pose conformational restriction

Polar Surface Area and Implications for Blood-Brain Barrier Penetration vs. Cloperidone

The target compound has a topological polar surface area (tPSA) of 67.66 Ų, as reported in the ChemDiv catalog. Cloperidone, lacking both the methoxy oxygen and the linker carbonyl, is estimated to have a tPSA of approximately 50–55 Ų. [1] While both values fall within the generally accepted range for CNS drug-likeness (tPSA < 90 Ų), the target compound's higher tPSA (~12–17 Ų greater) suggests moderately reduced passive BBB permeability compared to Cloperidone. [2] This property may be advantageous in experimental paradigms where peripheral restriction is desired or where a slower CNS onset is acceptable.

CNS penetration polar surface area blood-brain barrier drug delivery

Recommended Application Scenarios for 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione Based on Evidence-Backed Differentiation


Serotonin/Dopamine Receptor Subtype Selectivity Profiling Panels in Neuroscience Drug Discovery

The target compound's unique combination of a 3-methoxyphenyl group and a 4-oxobutyl linker positions it as a valuable probe for dissecting the structural determinants of 5-HT₁A versus D₂ receptor selectivity within quinazoline-2,4-dione chemical space. Unlike Cloperidone, which is primarily characterized as a D₂ antagonist, the electron-donating 3-methoxy substituent and extended polar linker of the target compound may shift selectivity toward serotonergic targets, making it suitable for inclusion in broad-panel GPCR screening campaigns aimed at identifying novel dual 5-HT₁A/D₂ ligands with a differentiated selectivity signature. [1]

Structure-Activity Relationship (SAR) Studies Exploring Linker Length and Composition in Quinazolinedione GPCR Ligands

The 4-oxobutyl linker—one carbon longer than the propyl linkers in Cloperidone and Pelanserin, and containing an embedded carbonyl group—makes this compound an essential SAR tool for mapping the linker-length dependence of receptor binding affinity and functional activity. [1] When tested alongside the propyl-linked analog 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4-dione (CAS not assigned; para-methoxy variant), the target compound enables direct interrogation of how a single methylene insertion alters binding kinetics, providing structure-based guidance for lead optimization programs.

Computational Docking and Molecular Dynamics Simulations of Aminergic GPCR-Ligand Interactions

With its well-defined stereochemistry (achiral), experimentally validated logP (2.43), tPSA (67.66 Ų), and high hydrogen-bond acceptor count (7), the target compound serves as an ideal test ligand for validating computational docking protocols and molecular dynamics force fields applied to serotonin and dopamine receptor homology models. Its conformational flexibility—spanning the 4-oxobutyl linker—provides a rigorous test case for assessing the accuracy of pose-prediction algorithms, while its intermediate lipophilicity reduces the confounding influence of non-specific membrane partitioning that plagues simulations of highly lipophilic ligands like Cloperidone (logP ~3.5). [1][2]

In Vitro ADME and Metabolic Stability Screening for Early-Stage Lead Optimization

The target compound's physicochemical profile (logP 2.43, tPSA 67.66 Ų, 7 HBA, 1 HBD) places it within favorable drug-like chemical space, making it a suitable reference compound for benchmarking in vitro ADME assays—including microsomal stability, plasma protein binding, and Caco-2 permeability—within quinazoline-2,4-dione lead series. Its lower lipophilicity compared to Cloperidone (ΔlogP ≈ –1.1) predicts improved aqueous solubility and reduced CYP450-mediated oxidative metabolism, attributes that can be quantitatively assessed in parallel with halogenated analogs to guide the optimization of metabolic stability without compromising target engagement. [1]

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